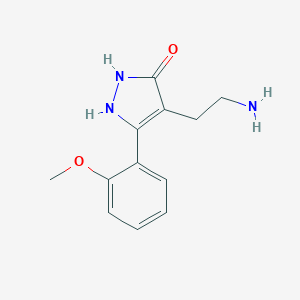

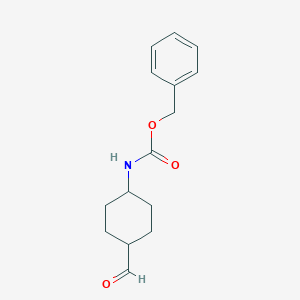

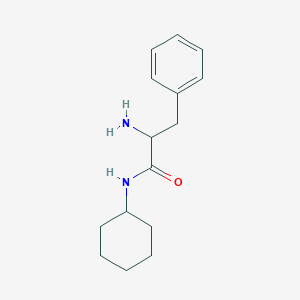

![molecular formula C9H16N2O2 B113332 (3AR,6AR)-5-乙氧羰基-1H-六氢吡咯并[3,4-B]吡咯 CAS No. 948846-39-7](/img/structure/B113332.png)

(3AR,6AR)-5-乙氧羰基-1H-六氢吡咯并[3,4-B]吡咯

描述

“(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is a heterocyclic compound. It has a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol.

Synthesis Analysis

The synthesis of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” involves the use of palladium hydroxide on activated carbon as a catalyst. The reactant, ethyl 1-(®-1-phenylethyl)hexahydropyrrolo[2,3-c]pyrrole-5(1H)-carboxylate, is added to a pressure reactor containing the catalyst. The mixture is heated under an atmosphere of hydrogen for 4 hours. After filtration and rinsing with methanol, a solution containing the title compound is obtained.

Molecular Structure Analysis

The molecular structure of “(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .

科学研究应用

Pharmaceuticals: Antipsychotic and Anxiolytic Agents

The pyrrole ring system, which is a core structure in (3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole, is known for its presence in compounds with antipsychotic and anxiolytic properties . The versatility of this scaffold allows for the synthesis of analogs that can interact with various neurotransmitter receptors in the brain, potentially leading to new treatments for psychiatric disorders.

Cardiovascular Drugs: β-Adrenergic Antagonists

Pyrrole derivatives are also found in β-adrenergic antagonists, which are used to treat a variety of cardiovascular conditions . By blocking the action of adrenaline on the heart, these compounds can reduce blood pressure and heart rate, offering therapeutic benefits for hypertension and arrhythmias.

Anticancer Therapeutics

The structural motif of pyrrole is integral to the design of anticancer agents. Its incorporation into larger molecular frameworks can lead to compounds that target specific pathways involved in cancer cell proliferation . Research into pyrrole-based structures continues to be a promising avenue for developing novel oncology drugs.

Antibacterial and Antifungal Medications

Pyrrole-containing compounds exhibit significant antibacterial and antifungal activities . Their mechanism of action often involves disrupting the cell wall synthesis of microbes, making them effective components in the fight against resistant strains of bacteria and fungi.

Antiprotozoal and Antimalarial Drugs

The pyrrole ring is a common feature in drugs designed to combat protozoal infections, including malaria . These compounds can interfere with the life cycle of the parasites, providing a crucial tool in areas where malaria is endemic.

Anti-Inflammatory Agents

Inflammation is a key target for drug development, and pyrrole derivatives have been shown to possess anti-inflammatory properties . By modulating the body’s inflammatory response, these compounds can be used to treat a range of conditions, from arthritis to inflammatory bowel disease.

Cholesterol-Lowering Agents

Some pyrrole-based molecules have been identified as potential cholesterol-lowering agents . They may function by inhibiting enzymes involved in cholesterol synthesis or by enhancing the clearance of low-density lipoprotein (LDL) from the bloodstream.

Enzyme Inhibition: HIV-1 Reverse Transcriptase and Protein Kinases

Pyrrole derivatives have been explored for their ability to inhibit critical enzymes such as HIV-1 reverse transcriptase and various protein kinases . These enzymes are essential for the replication of HIV and the regulation of cellular processes, respectively, making them important targets for therapeutic intervention.

属性

IUPAC Name |

ethyl (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULDDMOQJXWUNO-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2CCNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1C[C@H]2CCN[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647146 | |

| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole | |

CAS RN |

948846-39-7 | |

| Record name | Ethyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

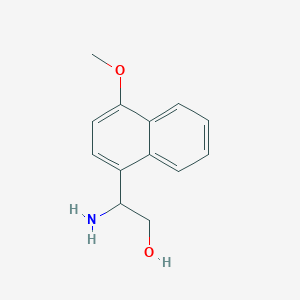

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)

![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)